6-Bromo-2-thiaspiro[3.3]heptane
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Overview
Description
6-Bromo-2-thiaspiro[3.3]heptane is a unique compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a spirocyclic structure, where a thietane ring is fused to a cyclopropane ring. The presence of a bromine atom at the 6th position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-thiaspiro[3.3]heptane typically involves multiple steps starting from commercially available materials. One common method involves the use of 2,2-bis(bromomethyl)-1,3-propanediol as the starting material. This compound undergoes a series of reactions, including protection of hydroxyl groups, formation of a cyclobutane structure, and subsequent substitution reactions to introduce the sulfur atom and form the thietane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-thiaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cycloaddition Reactions: The thietane ring can participate in [2+2] cycloaddition reactions with alkenes and thiocarbonyl compounds.
Oxidation and Reduction: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium sulfide for substitution reactions, and various oxidizing agents such as hydrogen peroxide for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
6-Bromo-2-thiaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying the biological activity of sulfur-containing heterocycles.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-thiaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and other proteins, potentially inhibiting their activity. The bromine atom and sulfur-containing ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2-thiaspiro[3.3]heptane: This compound is similar in structure but contains an amino group instead of a bromine atom.
2-Thiaspiro[3.3]heptane: Lacks the bromine atom but shares the spirocyclic thietane structure.
Uniqueness
6-Bromo-2-thiaspiro[3.3]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9BrS |
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Molecular Weight |
193.11 g/mol |
IUPAC Name |
6-bromo-2-thiaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9BrS/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2 |
InChI Key |
KIQQGGSQOPWSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CSC2)Br |
Origin of Product |
United States |
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